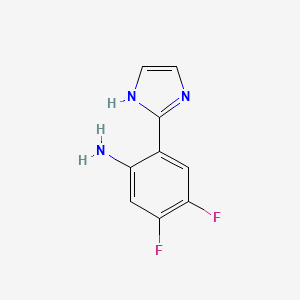
4,5-difluoro-2-(1H-imidazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Difluoro-2-(1H-imidazol-2-yl)aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzene ring and an imidazole moiety at the 2 position. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluoro-2-(1H-imidazol-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoroaniline and imidazole.
Formation of Imidazole Derivative: The imidazole moiety is introduced through a cyclization reaction. This can be achieved by reacting 4,5-difluoroaniline with an appropriate reagent such as glyoxal or formamide under acidic or basic conditions.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (reflux conditions) to facilitate the cyclization process
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4,5-Difluoro-2-(1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and methanol.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups
科学的研究の応用
4,5-Difluoro-2-(1H-imidazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of functional materials, such as dyes for solar cells and other optical applications
作用機序
The mechanism of action of 4,5-difluoro-2-(1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
類似化合物との比較
Similar Compounds
- 4,5-Difluoro-2-(1H-imidazol-2-yl)phenol
- 4,5-Difluoro-2-(1H-imidazol-2-yl)benzene
- 4,5-Difluoro-2-(1H-imidazol-2-yl)aniline derivatives
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the imidazole moiety, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the imidazole ring contributes to its ability to interact with biological targets .
特性
分子式 |
C9H7F2N3 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC名 |
4,5-difluoro-2-(1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C9H7F2N3/c10-6-3-5(8(12)4-7(6)11)9-13-1-2-14-9/h1-4H,12H2,(H,13,14) |
InChIキー |
AEPJNMRKDKJHQN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)C2=CC(=C(C=C2N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


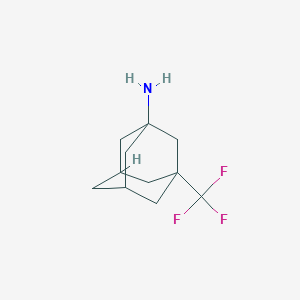

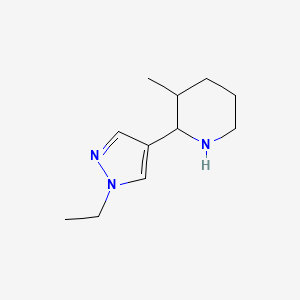
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
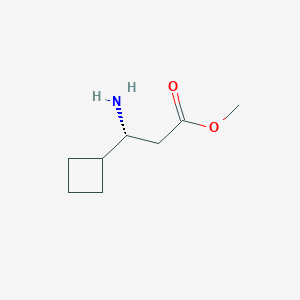
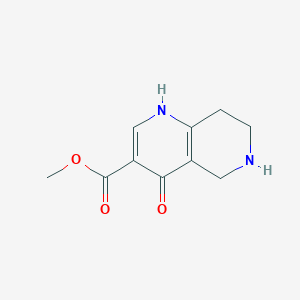
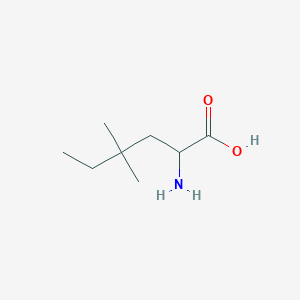
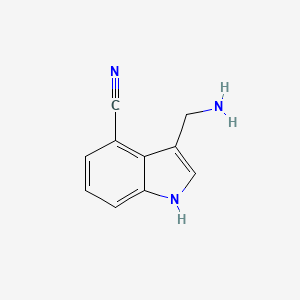
![4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B15272782.png)


![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15272803.png)
![tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B15272811.png)
